Cas no 914637-77-7 (5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride)

5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride
- SBB053655
- FCH1150602
- 5-(furan-2-yl)-1,3-oxazole-4-carbonyl chloride
-
- MDL: MFCD08056323
- インチ: 1S/C8H4ClNO3/c9-8(11)6-7(13-4-10-6)5-2-1-3-12-5/h1-4H
- InChIKey: SZCDTFDPOACHRV-UHFFFAOYSA-N
- ほほえんだ: ClC(C1=C(C2=CC=CO2)OC=N1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 212
- トポロジー分子極性表面積: 56.2
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB247236-1 g |
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride; . |
914637-77-7 | 1 g |
€598.20 | 2023-07-20 | ||
abcr | AB247236-500 mg |
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride; . |
914637-77-7 | 500 mg |
€463.90 | 2023-07-20 | ||
abcr | AB247236-250 mg |
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride; . |
914637-77-7 | 250 mg |
€325.90 | 2023-07-20 | ||
abcr | AB247236-1g |
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride; . |
914637-77-7 | 1g |
€597.70 | 2025-02-20 | ||
abcr | AB247236-250mg |
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride; . |
914637-77-7 | 250mg |
€328.20 | 2025-02-20 | ||
Fluorochem | 066697-1g |
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride |
914637-77-7 | 95% | 1g |
£160.00 | 2022-03-01 | |
abcr | AB247236-500mg |
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride; . |
914637-77-7 | 500mg |
€464.80 | 2025-02-20 | ||
Apollo Scientific | OR6379-250mg |
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride |
914637-77-7 | 95 | 250mg |
£270.00 | 2025-02-20 | |
Apollo Scientific | OR6379-1g |
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride |
914637-77-7 | 95 | 1g |
£497.00 | 2024-05-25 |
5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride 関連文献
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
5-(2-Furyl)-1,3-oxazole-4-carbonyl chlorideに関する追加情報
5-(2-Furyl)-1,3-Oxazole-4-Carbonyl Chloride: A Comprehensive Overview
5-(2-Furyl)-1,3-Oxazole-4-Carbonyl Chloride (CAS No. 914637-77-7) is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique molecular structure, which combines a furan ring with an oxazole carbonyl chloride moiety, making it a valuable building block for various chemical transformations and applications.
The molecular formula of 5-(2-Furyl)-1,3-Oxazole-4-Carbonyl Chloride is C8H5ClNO2. Its structure features a furan ring (a five-membered aromatic heterocycle containing one oxygen atom) fused to an oxazole ring (another five-membered heterocycle containing two oxygen atoms). The oxazole ring is further substituted with a carbonyl chloride group at the 4-position. This combination of functional groups imparts the compound with reactivity and versatility, enabling it to participate in a wide range of chemical reactions.
One of the key attributes of 5-(2-Furyl)-1,3-Oxazole-4-Carbonyl Chloride is its ability to act as an electrophilic reagent. The carbonyl chloride group is highly reactive and can undergo nucleophilic acyl substitution reactions with various nucleophiles, such as alcohols, amines, and thiols. This property makes it an excellent reagent for synthesizing amides, esters, and thioesters, which are essential intermediates in organic synthesis.
Recent studies have highlighted the potential of 5-(2-Furyl)-1,3-Oxazole-4-Carbonyl Chloride in drug discovery. Researchers have explored its use as a precursor for bioactive compounds with potential applications in treating diseases such as cancer and neurodegenerative disorders. For instance, the compound has been employed in the synthesis of small-molecule inhibitors targeting specific protein kinases involved in cancer cell proliferation.
In addition to its role in medicinal chemistry, 5-(2-Furyl)-1,3-Oxazole-4-Carbonyl Chloride has found applications in materials science. Its ability to form stable covalent bonds with various substrates makes it a promising candidate for use in polymer chemistry and surface modification techniques. For example, the compound has been utilized to create functionalized polymers with improved mechanical properties and enhanced biocompatibility.
The synthesis of 5-(2-Furyl)-1,3-Oxazole-4-Carbonyl Chloride typically involves multi-step reactions that exploit the reactivity of furan derivatives. One common approach involves the condensation of furan aldehydes with amino acids or related compounds followed by cyclization to form the oxazole ring. The introduction of the carbonyl chloride group is often achieved through chlorination or substitution reactions involving appropriate chlorinating agents.
Recent advancements in green chemistry have also influenced the synthesis and application of 5-(2-Furyl)-1,3-Oxazole-4-Carbonyl Chloride. Researchers have developed more sustainable methods for its production, including the use of microwave-assisted synthesis and catalytic systems that minimize waste and energy consumption. These innovations not only enhance the efficiency of the synthesis process but also align with global efforts to promote environmentally friendly chemical practices.
In conclusion, 5-(2-Furyl)-1,3-Oxazole-4-Carbonyl Chloride (CAS No. 914637-77-7) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new applications and improve synthetic methodologies for this compound, its role in advancing scientific knowledge and technological innovation is expected to grow further.
914637-77-7 (5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride) 関連製品
- 24165-10-4(Perfluoro-t-butyl trifluoroacetate)
- 1807011-73-9(Methyl 5-aminomethyl-4-cyano-2-fluorophenylacetate)
- 2171874-51-2(3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-amine)
- 2097993-08-1(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboximidamide)
- 17782-81-9(imidazo[2,1-b][1,3]thiazole-5-carboxylic acid)
- 1936109-35-1(1-(3-methylpentan-2-yl)-1H-1,2,3-triazol-4-amine)
- 438218-86-1(3-(5-Fluoro-2-Nitrophenoxy)Methyl-4-Methoxybenzaldehyde)
- 2287261-22-5(2-Amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid;dihydrochloride)
- 2172525-46-9(Methyl 2-(1-hydroxy-3-methylcyclohexyl)-2-methylbutanoate)
- 1807891-14-0(trans,rel-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride)
